molecular formula C23H24N4O2 B2566270 1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899387-79-2

1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2566270
CAS RN: 899387-79-2
M. Wt: 388.471
InChI Key: NCDFNTFXECWHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Indoles

This compound can be used in the synthesis of indoles . Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

Antiviral Activity

Indole derivatives, such as this compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . This makes them valuable in the development of new treatments for conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them useful in developing new anticancer drugs .

Anti-HIV Activity

Indole derivatives have been used in the development of anti-HIV drugs . Their diverse biological activities make them a valuable resource in the fight against HIV .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This makes them potentially useful in the treatment of conditions associated with oxidative stress .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This makes them a potential resource in the development of new antimicrobial drugs .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . Their diverse biological activities make them a valuable resource in the development of new antidiabetic drugs .

properties

IUPAC Name

6-benzyl-N,N-diethyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-25(5-2)23(29)19-14-18-21(27(19)15-17-11-7-6-8-12-17)24-20-16(3)10-9-13-26(20)22(18)28/h6-14H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDFNTFXECWHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C(=CC=CN4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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